(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Description
“(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H20N2O4 . It is also known by other names such as “1-Boc-3-Aminopiperidine-3-carboxylic acid” and "1-n-boc-3-amino-piperidine-3-carboxylic acid" .
Molecular Structure Analysis
The molecular weight of “(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid” is 244.29 g/mol . The InChI code for this compound is "InChI=1S/C11H20N2O4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)" .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid” include a molecular weight of 244.29 g/mol and a molecular formula of C11H20N2O4 .Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including structurally related compounds to (S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, are explored for their inhibitory effects on microbial growth, potentially useful in understanding and improving the robustness of microbial strains for industrial applications. These acids can damage cell membranes and decrease microbial internal pH, impacting the production of biorenewable chemicals. Engineering microbial tolerance to these inhibitors is a significant research area, with implications for biotechnological applications (Jarboe et al., 2013).
Solvent Development for Carboxylic Acids Extraction
The extraction of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) technologies is pivotal for producing bio-based plastics. Research has focused on developing new solvents, including ionic liquids, to improve the efficiency and economic feasibility of these processes. This work directly relates to the broader applicability of carboxylic acids in industrial chemistry and environmental engineering (Sprakel & Schuur, 2019).
Synthesis of N-heterocycles Using tert-Butanesulfinamide
(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid and related compounds find applications in the stereoselective synthesis of N-heterocycles, crucial in developing pharmaceuticals and therapeutically active compounds. This research highlights the use of tert-butanesulfinamide, closely related in reactivity to the subject compound, in synthesizing piperidines, pyrrolidines, and other structurally diverse heterocycles (Philip et al., 2020).
Natural Neo Acids and Their Analogues
The exploration of neo fatty acids, including derivatives and analogs containing tert-butyl groups, underlines the potential of (S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid in synthesizing bioactive compounds. These natural metabolites exhibit diverse biological activities and offer insights into the development of antioxidants, anticancer, antimicrobial, and antibacterial agents, demonstrating the compound's versatility in chemical synthesis and pharmaceutical applications (Dembitsky, 2006).
properties
IUPAC Name |
(3S)-3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYGMOYBKKZJES-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@](C1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650266 | |
Record name | (3S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |
CAS RN |
862372-92-7 | |
Record name | 1-(1,1-Dimethylethyl) (3S)-3-amino-1,3-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862372-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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